
Technical Guide: Spectroscopic Profiling of 2-
(Ethylamino)ethanethioamide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-(Ethylamino)ethanethioamide

Cat. No.: B13498604

Get Quote

Part 1: Executive Summary & Structural Framework
2-(Ethylamino)ethanethioamide (also known as N-ethylglycinethioamide) is a critical

bifunctional building block in heterocyclic synthesis. It contains a secondary amine and a

primary thioamide, making it a versatile precursor for thiazoles (via Hantzsch synthesis) and

imidazoles.

Unlike its oxygenated analog (2-(ethylamino)acetamide), the presence of the sulfur atom

introduces unique electronic effects—specifically, the strong anisotropy of the thiocarbonyl (

) group and the enhanced acidity of the thioamide protons. This guide provides a
comprehensive spectroscopic profile to facilitate its identification and purity assessment in drug
development workflows.

Structural Connectivity & Tautomerism
The molecule exists primarily as the thione tautomer in the solid state and polar aprotic

solvents (DMSO), though the thiol form contributes to its reactivity.
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Caption: Structural connectivity and tautomeric equilibrium of 2-
(Ethylamino)ethanethioamide.

Part 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Experimental Protocol

Solvent: DMSO-

is the preferred solvent. Chloroform (

) is often unsuitable due to the poor solubility of the polar thioamide and potential for
aggregation.

Concentration: 10–15 mg in 0.6 mL solvent.

Reference: TMS (

0.00 ppm) or residual DMSO pentet (

2.50 ppm).

H NMR Data Analysis
The thiocarbonyl group exerts a strong deshielding effect on the adjacent methylene protons

and the thioamide

protons.
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Moiety
Proton
Type

Chemical
Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Mechanis
tic Insight

Thioamide
9.80 –

10.20

Broad

Singlet
1H —

Restricted

rotation

around C-

N bond

makes

these non-

equivalent.

Thioamide 9.20 – 9.60
Broad

Singlet
1H —

Highly

deshielded

due to C=S

anisotropy.

Amine 2.50 – 3.50
Broad

Singlet
1H —

Exchangea

ble; shift

varies with

concentrati

on and

water

content.

Bridge 3.60 – 3.80 Singlet* 2H —

Deshielded

by C=S

(vs. ~3.2

ppm in

amides).

*May

appear as

doublet if

coupling to

NH is slow.

Ethyl 2.55 – 2.65 Quartet 2H 7.2 Typical

methylene
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adjacent to

nitrogen.

Ethyl 1.05 – 1.15 Triplet 3H 7.2

Terminal

methyl

group.

Critical Note on Thioamide Protons: unlike amides, where

protons appear around 7.0–7.5 ppm, thioamide protons are significantly downfield (9.0–10.0
ppm) due to the greater

-character of the nitrogen lone pair participating in resonance with the sulfur.

C NMR Data Analysis

Carbon Type
Chemical Shift (

, ppm)
Assignment Logic

Thiocarbonyl (

)
200.0 – 205.0

The diagnostic peak. Far

downfield from amides (~170

ppm) due to the lower

excitation energy of the

transition in C=S.

Bridge (

)
56.0 – 58.0

Alpha to both amine and

thiocarbonyl.

Ethyl Methylene (

)
43.0 – 45.0 Alpha to amine.

Ethyl Methyl (

)
14.0 – 15.5 Typical aliphatic methyl.

Part 3: Infrared (IR) Spectroscopy[1]
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IR analysis is pivotal for distinguishing the thioamide from its amide precursor (often a

contaminant).

Method: ATR (Attenuated Total Reflectance) on solid sample.

Frequency (

)
Intensity Assignment Diagnostic Value

3250 – 3400 Medium, Broad

Primary (

) and secondary (

) amine stretching.

2850 – 2960 Medium
Alkyl C-H stretching

(ethyl group).

1610 – 1640 Strong

Scissoring bending

mode of the thioamide

.

1400 – 1550 Strong Thioamide I/II

Mixed modes of N-H

bending and C-N

stretching.

1100 – 1200 Strong

Thioamide Band I.

The "fingerprint" of the

molecule. Amides

show C=O at ~1650;

Thioamides show

C=S here.

Part 4: Mass Spectrometry (MS)
Fragmentation Pathway
The fragmentation is dominated by alpha-cleavage adjacent to the amine nitrogen, stabilizing

the resulting iminium ion.
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Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact). Molecular Formula:

Exact Mass: 118.06

Interpretation

Molecular Ion [M+H]+
m/z 119 (ESI)
m/z 118 (EI)

Base Peak (Iminium Ion)
[CH3CH2NH=CH2]+

m/z 58

- H2NC(=S)• (60 Da)

Fragment m/z 85
(Cyclization/Loss of SH)

- H2S (34 Da)

Alpha Cleavage
Loss of Thioamide Group

Loss of SH/H2S
[M - 34]+

The base peak at m/z 58 is diagnostic
for the N-ethyl-N-methylene substructure.

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 2-(Ethylamino)ethanethioamide.

Isotopic Pattern
Sulfur possesses a significant

isotope (4.2% natural abundance).

M+ (118): 100%[1]

M+2 (120): ~4.5% (Diagnostic for presence of 1 Sulfur atom).

Part 5: Quality Control & Troubleshooting
When synthesizing or sourcing this compound, three common impurities must be monitored.

2-(Ethylamino)acetamide (Precursor):

Detection: Look for C=O signal in

NMR (~170 ppm) and IR (~1650 cm

).
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Cause: Incomplete thionation (if using Lawesson's reagent).

Elemental Sulfur (

):

Detection: High background in LC-MS; distinct yellow color; peak at 256 Da (S8).

Remedy: Filtration through Celite or recrystallization from ethanol.

Nitrile Derivative (

-ethylaminoacetonitrile):

Detection: Sharp IR band at ~2250 cm

(

).

Cause: Incomplete reaction with

.

Storage Protocol
Thioamides are prone to oxidative desulfurization and hydrolysis.

Store at: -20°C.

Atmosphere: Argon or Nitrogen (Hygroscopic).

Stability: Degrades slowly in solution to the amide and

(rotten egg smell indicates decomposition).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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